2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Overview
Description
UWA-101 (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It inhibits both serotonin and dopamine reuptake (Kis = 467 and 894 nM, respectively), but has no effect on the reuptake of noradrenaline (Ki > 50,000 nM). UWA-101 enhances L-DOPA anti-parkinsonian action without exacerbating dyskinesia. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .
Mode of Action
UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .
Result of Action
In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .
Action Environment
As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Cellular Effects
Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Metabolic Pathways
Compounds with similar structures have been reported to be involved in the glutathione metabolism .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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